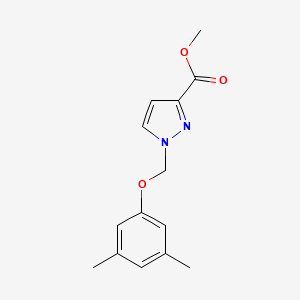
PROTAC CRBN Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC CRBN デグレーダー-1は、ユビキチン-プロテアソーム系に標的タンパク質を誘導することで、特定のタンパク質を分解するように設計されたプロテオリシス標的化キメラ(PROTAC)化合物です。 この化合物は、セレブロンリガンド結合基、リンカー、およびフォン・ヒッペル・リンダウ結合基で構成されています .
作用機序
PROTAC CRBN デグレーダー-1は、標的タンパク質とE3ユビキチンリガーゼのセレブロンとの三者複合体を形成することで、その効果を発揮します。 この複合体は、標的タンパク質のユビキチン化を促進し、プロテアソームによる分解の標的となります。 この化合物は触媒的に作用するため、標的タンパク質の複数コピーを分解するために再利用できます .
生化学分析
Biochemical Properties
PROTAC CRBN Degrader-1 plays a significant role in biochemical reactions. It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein to form a ternary complex . This event-driven process results in the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system (UPS) .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating various cellular processes. For instance, it impacts cell signaling pathways by degrading specific proteins, thereby altering the signal transduction . It also affects gene expression and cellular metabolism by removing key regulatory proteins .
Molecular Mechanism
The mechanism of action of this compound is quite intriguing. It exerts its effects at the molecular level by binding to both the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process involves enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of target proteins occurs rapidly after treatment . The product’s stability and degradation over time have been studied, and it has been found that the degradation effect can be sustained without re-dosing .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase cereblon (CRBN) and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Subcellular Localization
The subcellular localization of a target protein can influence its amenability to PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs, suggesting that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated degradation .
準備方法
合成経路と反応条件
PROTAC CRBN デグレーダー-1の合成には、セレブロンリガンド、リンカー、およびフォン・ヒッペル・リンダウリガンドの結合が含まれます。 セレブロンリガンドは通常、サリドマイドまたはその類似体から誘導され、フォン・ヒッペル・リンダウリガンドは別途合成されます。 リンカーは、多くの場合、ポリエチレングリコールまたはアルキル鎖であり、これらの2つのリガンドを接続するために使用されます .
工業生産方法
PROTAC CRBN デグレーダー-1の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 その後、クロマトグラフィーや結晶化などの技術を使用して化合物を精製します .
化学反応の分析
反応の種類
PROTAC CRBN デグレーダー-1は、次のようないくつかの種類の化学反応を起こします。
置換反応: 分子内の官能基の置換に関与する反応。
酸化還元反応: 化合物の酸化状態を変更する反応。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には次のようなものがあります。
DMSO(ジメチルスルホキシド): 化合物を溶解するための溶媒として使用されます。
PEG300(ポリエチレングリコール300): 共溶媒として使用されます。
Tween-80: 溶解性を向上させる界面活性剤として使用されます.
生成される主な生成物
これらの反応から生成される主な生成物は、通常、ユビキチン化され、その後プロテアソームによって分解される分解された標的タンパク質です .
科学研究への応用
PROTAC CRBN デグレーダー-1は、次のような幅広い科学研究への応用があります。
化学: 標的タンパク質分解のメカニズムを研究するために使用されます。
生物学: タンパク質間の相互作用やシグナル伝達経路を理解するために細胞研究で使用されます。
医学: がん治療における、発がん性タンパク質を分解する可能性について調査されています。
科学的研究の応用
PROTAC CRBN Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of targeted protein degradation.
Biology: Employed in cellular studies to understand protein-protein interactions and signaling pathways.
Medicine: Investigated for its potential in cancer therapy by degrading oncogenic proteins.
Industry: Utilized in drug discovery and development to identify new therapeutic targets .
類似化合物との比較
類似化合物
ARV-110: 前立腺がん治療のためのアンドロゲン受容体を標的とするPROTAC。
ARV-471: 乳がん治療のためのエストロゲン受容体を標的とするPROTAC。
独自性
PROTAC CRBN デグレーダー-1は、セレブロンを標的とする特定の設計により、従来の低分子では標的にするのが難しいタンパク質を分解する上で非常に効果的であるため、ユニークです。 この化合物は、再利用されて標的タンパク質の複数コピーを分解できるため、従来の阻害剤とは異なります .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2880867.png)
![6-Propyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2880868.png)
![(1R,4S)-N-(3-chlorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
![rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)



![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2880886.png)
![3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2880887.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
